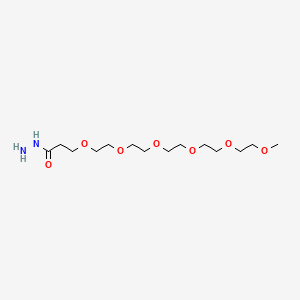

m-PEG6-Hydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C14H30N2O7 |

|---|---|

Molecular Weight |

338.40 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |

InChI |

InChI=1S/C14H30N2O7/c1-18-4-5-20-8-9-22-12-13-23-11-10-21-7-6-19-3-2-14(17)16-15/h2-13,15H2,1H3,(H,16,17) |

InChI Key |

RCYPACRVXCTNNY-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCC(=O)NN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG6-Hydrazide: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG6-Hydrazide is a discrete polyethylene glycol (PEG) derivative that has emerged as a valuable tool in the field of bioconjugation and drug development. Its unique properties, particularly its role as a flexible and hydrophilic linker, have made it a key component in the design of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and data presentation to aid researchers in its effective utilization.

Chemical Structure and Properties

This compound, systematically named 2,5,8,11,14,17-hexaoxaicosane-20-hydrazide, is a monodisperse PEG compound characterized by a chain of six ethylene glycol units, capped with a methoxy group at one end and a hydrazide functional group at the other. The presence of the PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules. The terminal hydrazide group provides a reactive handle for the covalent attachment to molecules containing carbonyl groups (aldehydes or ketones).

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various commercial and scientific sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₃₀N₂O₇ | [1] |

| Molecular Weight | 338.40 g/mol | [1] |

| Exact Mass | 338.2100 g/mol | [1] |

| IUPAC Name | 2,5,8,11,14,17-hexaoxaicosane-20-hydrazide | [1] |

| CAS Number | 1449390-64-0 | [1] |

| Appearance | To be determined (often a solid or oil) | |

| Purity | >98% (as specified by most suppliers) | |

| Solubility | Soluble in DMSO (e.g., 10 mM) | |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C in a dry, dark place. Long term (months to years) at -20 °C. |

Structural Diagram

The chemical structure of this compound can be visualized as follows:

References

m-PEG6-Hydrazide mechanism of action in bioconjugation

An In-depth Technical Guide to Bioconjugation with m-PEG6-Hydrazide

Introduction

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern drug development.[1][2][3][4] This bioconjugation strategy enhances the pharmacological properties of biomolecules by increasing their hydrodynamic size, which in turn extends their circulatory half-life, improves stability, reduces immunogenicity, and enhances solubility.[1] Among the various chemical methods for PEGylation, the reaction between a hydrazide-functionalized PEG and a carbonyl group (aldehyde or ketone) on a biomolecule offers a highly specific and reliable approach to forming stable conjugates.

This guide provides a detailed technical overview of the mechanism of action for this compound, a discrete PEGylation reagent, in bioconjugation. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on the reaction mechanism, quantitative data, detailed experimental protocols, and the functional implications of this technology.

Core Mechanism: Hydrazone Bond Formation

The fundamental mechanism of action for this compound involves the reaction of its terminal hydrazide group (-CONHNH₂) with an aldehyde or ketone on a target biomolecule. This condensation reaction proceeds in two main steps to form a stable hydrazone linkage.

-

Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a potent α-effect nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral carbinolamine intermediate.

-

Dehydration: Under acidic conditions, the carbinolamine intermediate undergoes acid-catalyzed dehydration, eliminating a water molecule to form the final, stable C=N hydrazone bond.

The reaction is highly dependent on pH. The optimal pH range is typically between 4.5 and 5.5, which represents a compromise: the conditions must be acidic enough to catalyze the dehydration step but not so acidic as to cause significant protonation of the hydrazide nucleophile, which would render it unreactive.

Caption: Mechanism of hydrazone bond formation between m-PEG-Hydrazide and a carbonyl.

Quantitative Data: Reaction Kinetics and Stability

The efficiency and stability of the hydrazone linkage are critical for successful bioconjugation. These parameters are influenced by the nature of the carbonyl group (aldehydes are generally more reactive than ketones), pH, and the presence of catalysts like aniline.

Table 1: Comparative Reaction Kinetics

| Reaction Type | Reactants | Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Hydrazone Formation | Phenylhydrazine + 4-Nitrobenzaldehyde | pH 7.4 | ~0.1 - 1.0 | |

| Hydrazone Formation | DMAEH + 2-Formylpyridine | pH 7.0 | ~10 | |

| Oxime Formation | Alkoxyamine + Aldehyde | pH 7.0 | ~0.001 - 0.1 | |

| Strain-Promoted Cycloaddition | Azide + Cyclooctyne | Neutral pH | ~1 - 20 |

DMAEH: Dimethylaminoethylhydrazine, a highly reactive hydrazine.

Table 2: Hydrolytic Stability of C=N Linkages

| Linkage Type | Conditions (pD 7.0) | Relative First-Order Rate Constant for Hydrolysis (k_rel) | Reference |

| Methylhydrazone | 37°C | 600 | |

| Acetylhydrazone | 37°C | 300 | |

| Semicarbazone | 37°C | 160 | |

| Oxime | 37°C | 1 |

Note: Data shows that while hydrazones are more labile than oximes, acylhydrazones (the type formed by m-PEG-Hydrazide) are significantly more stable than simple alkylhydrazones. This reversibility can be exploited for drug delivery systems requiring release under acidic conditions, such as within endosomes.

Experimental Workflow and Protocols

A typical workflow for protein PEGylation using this compound involves generating a reactive carbonyl group on the protein, performing the conjugation reaction, and then purifying and characterizing the final product.

References

Synthesis and Purification of m-PEG6-Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)-hydrazide with six ethylene glycol units (m-PEG6-Hydrazide). This heterobifunctional PEG linker is a valuable tool in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The terminal hydrazide group allows for the covalent attachment to molecules containing aldehyde or ketone moieties through the formation of a stable hydrazone bond.

Overview of this compound

This compound is a discrete PEG (dPEG®) linker, meaning it has a defined molecular weight and structure, ensuring batch-to-batch consistency in conjugation applications.

| Property | Value | Reference |

| Chemical Formula | C14H30N2O7 | [1][2] |

| Molecular Weight | 338.40 g/mol | [1][2] |

| CAS Number | 1449390-64-0 | [1] |

| Appearance | To be determined (likely a colorless to white solid or oil) | |

| Solubility | Soluble in water, DMSO, DMF, and DCM |

Synthesis Methodology

The synthesis of this compound typically starts from the commercially available m-PEG6-OH (methoxy-(hexaethylene glycol)). The overall synthetic strategy involves the conversion of the terminal hydroxyl group into a hydrazide moiety. A common and efficient method proceeds through an intermediate carboxylic acid, followed by activation and reaction with hydrazine.

Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from m-PEG6-OH to this compound.

Caption: Synthetic pathway for this compound from m-PEG6-OH.

Detailed Experimental Protocols

Step 1: Synthesis of m-PEG6-Carboxylic Acid (m-PEG6-COOH)

This protocol describes the oxidation of the primary alcohol of m-PEG6-OH to a carboxylic acid using a TEMPO-catalyzed reaction, which is generally milder than Jones oxidation.

-

Materials:

-

m-PEG6-OH

-

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

-

Sodium bromide (NaBr)

-

Dichloromethane (DCM)

-

Sodium sulfite (Na2SO3)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve m-PEG6-OH in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add catalytic amounts of TEMPO and NaBr to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the sodium hypochlorite solution while vigorously stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.

-

Acidify the mixture to a pH of approximately 2 with dilute HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield m-PEG6-COOH.

-

Step 2: Synthesis of this compound from m-PEG6-COOH

This protocol involves the activation of the carboxylic acid with EDC and NHS to form an active ester, which then reacts with hydrazine hydrate.

-

Materials:

-

m-PEG6-COOH

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Hydrazine hydrate (N2H4·H2O)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

Dissolve m-PEG6-COOH in anhydrous DMF.

-

Add EDC and NHS to the solution and stir at room temperature for several hours to form the NHS-activated ester. The progress of the activation can be monitored by TLC or LC-MS.

-

In a separate flask, prepare a solution of hydrazine hydrate in DMF.

-

Slowly add the activated m-PEG6-NHS ester solution to the hydrazine hydrate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the DMF under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

-

Purification

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and coupling reagents. A common method for purifying PEG derivatives is column chromatography.

Purification Workflow

The following diagram outlines the general workflow for the purification of this compound.

Caption: General workflow for the purification of this compound.

Detailed Purification Protocol

-

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Thin-layer chromatography (TLC) plates

-

Staining solution (e.g., potassium permanganate)

-

-

Procedure:

-

Prepare a silica gel column using a slurry of silica in DCM.

-

Dissolve the crude this compound in a minimal amount of DCM.

-

Load the dissolved sample onto the top of the silica gel column.

-

Begin elution with 100% DCM.

-

Gradually increase the polarity of the mobile phase by adding methanol (e.g., a gradient of 0% to 10% methanol in DCM).

-

Collect fractions and monitor the separation using TLC. The product can be visualized by staining with potassium permanganate.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield purified this compound.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and the presence of the terminal hydrazide group.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Storage and Handling

This compound should be stored in a dry, dark place at low temperatures, such as -20°C for long-term storage or 0-4°C for short-term storage, to prevent degradation. It should be handled as a non-hazardous chemical under ambient temperature for shipping.

References

m-PEG6-Hydrazide as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] This is achieved through their unique heterobifunctional structure, which consists of two ligands connected by a linker: one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase.[2] The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.[3][4] This guide provides a detailed technical overview of m-PEG6-Hydrazide, a specific PEG-based linker, and its application in the design and synthesis of PROTACs.

Core Concepts of PROTAC Technology

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule facilitates the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome. The PROTAC is then released to repeat the cycle, acting in a catalytic manner.

The Role of the Linker in PROTAC Design

The linker is not merely a spacer but a key determinant of a PROTAC's biological activity. Its length, rigidity, and chemical composition affect the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule, such as solubility and cell permeability. PEG linkers, like this compound, are favored for their ability to enhance the solubility of often hydrophobic PROTAC molecules.

This compound: A Profile

This compound is a PEG-based PROTAC linker characterized by a methoxy-terminated hexaethylene glycol chain with a terminal hydrazide group. The PEG chain imparts hydrophilicity, which can improve a PROTAC's solubility and cell permeability. The terminal hydrazide group is a versatile functional group that can be used for conjugation to the warhead or E3 ligase ligand, typically through the formation of a stable hydrazone bond with a carbonyl group.

Chemical Structure:

Quantitative Data: A Case Study of a PEG6-Linker-Containing PROTAC

The following table summarizes the quantitative data for a Bruton's tyrosine kinase (BTK)-targeting PROTAC, RC-1, which utilizes a PEG6 linker. This data is derived from a study investigating covalent and non-covalent BTK PROTACs.

| PROTAC ID | Linker | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| RC-1 | PEG6 | BTK | Mino | Not explicitly stated, but showed prominent degradation | >90% | |

| NC-1 | PEG6 (non-covalent analog of RC-1) | BTK | Mino | 2.2 | 97 |

Note: While RC-1 utilizes a PEG6 linker, the exact attachment and full structure beyond the linker were part of a proprietary study. The non-covalent analog, NC-1, which also contains a PEG6 linker, provides a more precise measure of potency.

Experimental Protocols

Synthesis of this compound (General Procedure)

Step 1: Tosylation of m-PEG6-OH

-

Dissolve m-PEG6-OH (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG6-OTs.

-

Purify the crude product by flash column chromatography.

Step 2: Hydrazinolysis of m-PEG6-OTs

-

Dissolve the purified m-PEG6-OTs (1 equivalent) in ethanol.

-

Add hydrazine hydrate (10-20 equivalents) to the solution.

-

Reflux the reaction mixture for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in DCM and wash with water to remove excess hydrazine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

PROTAC Synthesis using this compound (Amide Bond Formation)

This protocol describes the coupling of a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with this compound.

-

Dissolve the carboxylic acid-functionalized component (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC conjugate.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to determine the extent of target protein degradation (e.g., BTK) in cells treated with a PROTAC.

-

Cell Culture and Treatment:

-

Plate cells (e.g., Mino cells for BTK) at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare samples with Laemmli buffer and boil for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-BTK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry.

-

Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

-

Visualizations

Signaling Pathway

Caption: PROTAC-mediated degradation of BTK disrupts the B-cell receptor signaling pathway.

Experimental Workflow: PROTAC Synthesis

Caption: Workflow for the synthesis of a PROTAC using this compound via amide coupling.

Experimental Workflow: Western Blot for Protein Degradation

Caption: Step-by-step workflow for determining PROTAC-induced protein degradation via Western blot.

References

- 1. researchgate.net [researchgate.net]

- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [2412.09661] Language model driven: a PROTAC generation pipeline with dual constraints of structure and property [arxiv.org]

The Strategic Role of the PEG Chain in m-PEG6-Hydrazide: A Technical Guide for Advanced Bioconjugation

This technical guide provides an in-depth analysis of m-PEG6-Hydrazide, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. The document elucidates the distinct and synergistic roles of its two key components: the methoxy-capped hexa-polyethylene glycol (m-PEG6) chain and the terminal hydrazide reactive group. We will explore its function in enhancing the physicochemical and pharmacokinetic properties of biomolecules and its application in sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Functional Components of this compound

This compound is comprised of two principal functional domains:

-

The m-PEG6 Chain: A short, monodisperse polyethylene glycol chain composed of six ethylene glycol units, capped at one end with a non-reactive methoxy group. This component is primarily responsible for modulating the physical and biological properties of the conjugate.

-

The Hydrazide Group (-C(O)NHNH2): A highly reactive functional group at the terminus of the PEG chain. It serves as the chemical handle for covalently attaching the linker to a target molecule, typically via reaction with an aldehyde or ketone.

The strategic combination of a solubility-enhancing, biocompatible spacer (PEG) with a specific and versatile reactive group (hydrazide) makes this linker a powerful tool in modern bioconjugation.

The Pivotal Role of the PEG6 Chain

The process of covalently attaching PEG chains, known as PEGylation, is a well-established strategy to improve the therapeutic properties of molecules.[1][2] The length of the PEG chain is a critical design parameter that dictates the ultimate behavior of the conjugate.[3] A short PEG6 chain offers a nuanced balance of benefits.

Enhanced Solubility and Stability

The hydrophilic nature of the PEG chain increases the aqueous solubility of conjugated molecules, which is particularly advantageous for hydrophobic drugs or proteins prone to aggregation.[4][5] This property helps prevent precipitation and improves the overall stability of the final product.

Improved Pharmacokinetics and Reduced Immunogenicity

PEGylation creates a hydrophilic cloud around the conjugated molecule, which increases its hydrodynamic radius. This steric hindrance shields the molecule from proteolytic enzymes and reduces recognition by the immune system, thereby lowering its immunogenicity. Furthermore, the increased size limits renal clearance, prolonging the circulation half-life of the therapeutic.

While longer PEG chains can maximize this effect, they can also introduce steric hindrance that may interfere with the biological activity of the conjugated molecule, such as an antibody's binding to its antigen. The PEG6 chain is often selected as a compromise, providing significant pharmacokinetic advantages without unduly compromising the molecule's function. It helps to mask the hydrophobicity of cytotoxic payloads in ADCs, improving their stability and in vivo performance.

The Hydrazide Group: A Gateway for Conjugation

The hydrazide moiety is a potent nucleophile that enables specific and efficient conjugation to molecules containing carbonyl groups (aldehydes or ketones).

Hydrazone Bond Formation

The primary reaction involving the hydrazide group is its condensation with an aldehyde or ketone to form a stable hydrazone bond. This reaction proceeds efficiently under mild, slightly acidic conditions (pH 5-7), which is compatible with most biomolecules. Aniline can be used as a catalyst to significantly increase the reaction rate, often achieving over 90% coupling within four hours.

The resulting hydrazone linkage is notably more stable than the Schiff base (imine) that would be formed from the reaction of a primary amine with a carbonyl.

pH-Sensitive Cleavage for Targeted Release

A key feature of the hydrazone bond is its susceptibility to hydrolysis under acidic conditions. It remains relatively stable at the physiological pH of blood (~7.4) but is readily cleaved in the more acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). This property is exploited in drug delivery to trigger the release of a payload once the conjugate has been internalized by a target cell, minimizing off-target toxicity. Hydrazones derived from aliphatic aldehydes, such as those formed from oxidized sugars, are particularly sensitive to acidic hydrolysis.

Quantitative Data and Physicochemical Properties

The selection of a linker is a data-driven process. The following tables summarize key quantitative parameters related to this compound and the properties it imparts.

| Property | Value / Description | Reference(s) |

| Molecular Weight | 338.40 g/mol | |

| Chemical Formula | C₁₄H₃₀N₂O₇ | |

| Solubility | 10 mM in DMSO | |

| Appearance | White to off-white powder or semi-solid | |

| Storage | -20°C for long-term storage |

Table 1: Physicochemical Properties of this compound.

| Linker Length | Clearance (mL/day/kg) in Rats |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

Table 2: Impact of PEG Linker Length on the Clearance of an Antibody-Drug Conjugate (DAR 8). Data demonstrates that increasing PEG length reduces clearance, with a plateau effect observed around PEG8.

| Hydrazone Type | Half-life at pH 7.4 (min) | Half-life at pH 5.5 (min) |

| Aliphatic Aldehyde 1 | 120 | <2 |

| Aliphatic Aldehyde 2 | 90 | <2 |

| Aliphatic Aldehyde 3 | 20 | <2 |

| Aliphatic Aldehyde 4 | 150 | <2 |

| Aromatic Aldehyde | >4320 (72 hrs) | >2880 (48 hrs) |

Table 3: Comparative Hydrolytic Stability of Hydrazone Bonds. Hydrazones formed from aliphatic aldehydes (similar to those from oxidized sugars) show significant instability at acidic pH while maintaining reasonable stability at physiological pH.

Applications in Advanced Therapeutics

This compound is a critical component in the design of sophisticated biotherapeutics.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The this compound linker can be used to attach to a drug molecule, while the other end of the drug-linker complex is conjugated to the antibody. The PEG chain improves the ADC's solubility and stability, while the pH-sensitive hydrazone bond allows for the release of the drug inside the target cancer cell.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker physically connects the target-binding ligand to the E3 ligase ligand, and its length and composition are critical for the formation of a productive ternary complex. The PEG6 chain in the linker enhances the PROTAC's solubility and cell permeability, which are often challenges due to the large size of these molecules.

References

An In-depth Technical Guide to Hydrazone Bond Formation with m-PEG6-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with hydrazone bond formation using m-PEG6-Hydrazide. This versatile linker is a cornerstone in the development of advanced drug delivery systems, bioconjugation, and PROTACs, primarily due to the unique pH-sensitive nature of the resulting hydrazone linkage.

Core Principles of Hydrazone Bond Formation

The formation of a hydrazone bond is a reversible condensation reaction between a hydrazide, such as this compound, and a carbonyl group (an aldehyde or a ketone)[1]. This reaction proceeds via a two-step mechanism involving the nucleophilic addition of the hydrazide to the carbonyl carbon, which forms a tetrahedral carbinolamine intermediate. This is followed by an acid-catalyzed dehydration to yield the final hydrazone product and a water molecule[1].

The key feature of the acylhydrazone linkage formed with this compound is its pH-dependent stability. It remains relatively stable at physiological pH (~7.4) but undergoes rapid hydrolysis in acidic environments (pH 4.5-5.5), such as those found in endosomes and lysosomes within cancer cells[2][3][4]. This characteristic is strategically employed for the targeted release of therapeutic or diagnostic agents within specific cellular compartments.

The stability of the hydrazone bond is significantly influenced by the electronic and structural properties of the parent aldehyde or ketone. Hydrazones derived from aromatic aldehydes are typically more stable to acid hydrolysis than those from aliphatic aldehydes due to electronic resonance stabilization.

Quantitative Data on Hydrazone Bond Stability

The pH-dependent stability of hydrazone bonds is a critical factor in the design of drug delivery systems. The following table summarizes the hydrolysis kinetics for different types of hydrazone linkers.

| Conjugate Type | pH | Temperature (°C) | Half-life (t½) | Stability Profile |

| Aliphatic Aldehyde-Derived | 7.4 | 37 | Reasonably Stable | Suitable for systemic circulation |

| 5.5 | 37 | Minutes to < 2 min | Rapid hydrolysis for triggered release | |

| Aromatic Aldehyde-Derived | 7.4 | 37 | > 72 hours | Highly stable at physiological pH |

| 5.5 | 37 | > 48 hours | Often too stable for pH-triggered release applications |

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde-Containing Molecule

This protocol outlines a general method for conjugating this compound to a protein or other macromolecule containing an aldehyde group.

A. Materials and Reagents

-

This compound

-

Aldehyde-modified molecule (e.g., protein, peptide, nanoparticle)

-

Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification System: Size-Exclusion Chromatography (SEC) / Gel Filtration column or Dialysis tubing (e.g., 10 kDa MWCO)

B. Detailed Methodology

-

Preparation of Aldehyde-Modified Molecule: Dissolve the aldehyde-modified molecule in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the molecule is a nanoparticle, sonicate the suspension briefly to ensure a homogenous dispersion.

-

This compound Solution Preparation: Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the solution of the aldehyde-modified molecule. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 4 to 6 hours at room temperature with gentle stirring or agitation. For sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight). The reaction efficiency can be increased by adding a catalyst like aniline.

-

Purification of the Conjugate: Following incubation, remove the unreacted this compound and other small molecules.

-

For proteins/peptides: Use a desalting column, dialysis, or tangential flow filtration (TFF).

-

For nanoparticles: Use centrifugal filtration units with an appropriate molecular weight cut-off (MWCO). Wash the nanoparticles by centrifuging and resuspending the pellet in PBS (pH 7.4). Repeat this process 3-4 times.

-

-

Characterization and Storage: Confirm successful conjugation using analytical techniques such as SDS-PAGE (which will show a shift in molecular weight), HPLC, or mass spectrometry. Determine the final concentration of the purified conjugate and store it under appropriate conditions, typically at -20°C or -80°C.

Protocol 2: Assessment of pH-Dependent Hydrolysis of a Hydrazone-Linked Conjugate

This protocol describes a general method to determine the stability of a hydrazone-linked conjugate at various pH values using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

A. Materials and Reagents

-

Hydrazone-linked conjugate of this compound

-

A series of buffers with different pH values (e.g., pH 4.5, 5.5, 7.4)

-

Thermostatic incubator

-

RP-HPLC system with a UV-Vis detector

-

Suitable organic solvent (e.g., DMSO)

B. Detailed Methodology

-

Stock Solution Preparation: Prepare a stock solution of your hydrazone conjugate (e.g., 1-2 mg/mL) in a suitable organic solvent like DMSO or in the HPLC mobile phase A.

-

Incubation: Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis. Incubate the solutions at 37°C in a thermostatic incubator.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution. Quench the hydrolysis reaction if necessary by adding a neutralizing buffer.

-

HPLC Analysis: Analyze the samples by RP-HPLC. The intact conjugate and the released payload should have distinct retention times.

-

Data Analysis: Quantify the peak areas corresponding to the intact conjugate at each time point. Plot the percentage of remaining intact conjugate against time for each pH value. Calculate the half-life (t½) of the conjugate at each pH.

Visualizations

Caption: Mechanism of hydrazone bond formation.

Caption: Workflow for PEGylating a hydrazide-modified molecule.

References

The Core of Protein Modification: An In-depth Technical Guide to PEGylation

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, has emerged as a cornerstone technology in biopharmaceutical development. This modification offers a multitude of advantages, primarily aimed at improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. By increasing the hydrodynamic size and masking surface epitopes, PEGylation can significantly extend the circulating half-life of a protein, reduce its immunogenicity, and enhance its stability and solubility. This guide provides a comprehensive technical overview of the core principles of PEGylation, from fundamental chemistry to practical experimental protocols and the characterization of the resulting conjugates.

Fundamental Principles of PEGylation

At its core, PEGylation is a chemical conjugation process that links one or more PEG chains to a protein molecule. PEG is a biocompatible, non-toxic, and highly soluble polymer, making it an ideal candidate for modifying therapeutic proteins.[1] The process can be broadly categorized into two generations:

-

First-Generation PEGylation: This approach involves the random attachment of PEG to multiple sites on the protein surface, typically targeting amine groups of lysine residues. While effective in increasing the protein's size, this method often results in a heterogeneous mixture of PEGylated species with varying numbers of PEG chains and attachment sites, which can lead to a loss of biological activity.[1][2]

-

Second-Generation PEGylation: To overcome the limitations of the first-generation approach, second-generation techniques focus on site-specific PEGylation. This allows for the attachment of PEG at a single, predetermined site on the protein, resulting in a more homogeneous and well-defined product with preserved biological function.[1][3]

The choice of PEGylation strategy depends on several factors, including the protein's structure, the desired therapeutic outcome, and the available reactive sites for conjugation.

Chemistry of PEGylation

The covalent attachment of PEG to a protein is achieved through the reaction of a functionalized PEG derivative with a specific amino acid residue on the protein surface. The most common target residues and the corresponding PEG chemistries are:

-

Amine Groups (Lysine, N-terminus): The primary amine groups of lysine residues and the N-terminal amino group are the most frequently targeted sites for PEGylation. N-hydroxysuccinimide (NHS) esters of PEG are highly reactive towards these amines, forming stable amide bonds.

-

Thiol Groups (Cysteine): The sulfhydryl group of cysteine residues provides a unique target for site-specific PEGylation, as free cysteines are relatively rare on the protein surface. Maleimide-activated PEGs are commonly used to react specifically with these thiol groups, forming a stable thioether linkage.

-

Disulfide Bonds: Recent advancements have enabled the PEGylation of disulfide bonds, offering another avenue for site-specific modification. This approach utilizes specific reagents that can bridge the two sulfur atoms of a disulfide bond with a PEG molecule.

The choice of conjugation chemistry is critical and influences the stability of the PEG-protein linkage and the overall properties of the conjugate.

Quantitative Impact of PEGylation

The effects of PEGylation on a protein's properties are profound and can be quantified to guide the design of more effective therapeutics. The following tables summarize key quantitative data on the impact of PEGylation.

Table 1: Effect of PEGylation on Protein Half-Life

| Protein | PEG Molecular Weight (kDa) | Increase in Half-Life (fold) | Reference |

| Recombinant Human TIMP-1 | 20 | 25 | |

| Bovine Serum Albumin | Not Specified | ~20 | |

| Interferon α-2b | 12 | ~20 | |

| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 | ~6 |

Table 2: Impact of PEG Molecular Weight on Pharmacokinetics

| PEG Molecular Weight (kDa) | Clearance Mechanism | Effect on Half-Life | Reference |

| < 6 | Rapid renal filtration | Short | |

| 8 - 30 | Slower renal filtration | Moderately increased | |

| > 30 | Reduced renal filtration, increased biliary excretion | Significantly increased | |

| > 40-50 | Delayed glomerular filtration | Substantially prolonged |

Table 3: Influence of PEGylation on Enzyme Kinetic Parameters

| Enzyme | PEG Molecular Weight (kDa) | Change in KM | Change in Vmax/kcat | Reference |

| α-Chymotrypsin | 0.7, 2, 5 | Increased (up to 3.8-fold) | Decreased (by ~40-50%) | |

| Recombinant L-Asparaginase | 0.33 | Increased (by ~24%) | Increased (by ~10%) |

Table 4: Effect of PEGylation on Protein Aggregation

| Protein | PEG Molecular Weight (kDa) | Observation | Reference |

| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 | Prevented protein precipitation by rendering aggregates soluble and slowed the rate of aggregation. | |

| Various Enzymes | Not Specified | Can decrease protein aggregation and improve protein-solvent interactions. |

Experimental Protocols

This section provides detailed methodologies for key experiments in protein PEGylation, from conjugation to purification and characterization.

Protocol for Amine-Reactive PEGylation using NHS Ester

This protocol describes the conjugation of an NHS-ester-activated PEG to primary amine groups on a protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.0-8.0.

-

Amine-reactive PEG NHS ester.

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

-

Dialysis tubing or size-exclusion chromatography column for purification.

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

PEG Reagent Preparation: Immediately before use, dissolve the PEG NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.

-

Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

Protocol for Thiol-Reactive PEGylation using Maleimide

This protocol details the site-specific conjugation of a maleimide-activated PEG to a free cysteine residue on a protein.

Materials:

-

Cysteine-containing protein in a thiol-free buffer (e.g., PBS, pH 6.5-7.5).

-

Maleimide-activated PEG.

-

Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

-

Quenching solution (e.g., L-cysteine or β-mercaptoethanol).

-

Purification materials (dialysis or chromatography).

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

-

PEG Reagent Preparation: Dissolve the PEG-maleimide in the reaction buffer to create a stock solution.

-

PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol group.

-

Quenching: Stop the reaction by adding a quenching solution to cap any unreacted maleimide groups.

-

Purification: Purify the PEGylated protein using dialysis or size-exclusion chromatography.

Purification of PEGylated Proteins by Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for separating PEGylated proteins from the unreacted protein and different PEGylated species based on charge differences.

Materials:

-

Ion-exchange column (anion or cation exchange, depending on the protein's pI and the buffer pH).

-

Equilibration buffer (low salt concentration).

-

Elution buffer (high salt concentration).

-

PEGylated protein reaction mixture.

Procedure:

-

Column Equilibration: Equilibrate the IEX column with the equilibration buffer until a stable baseline is achieved.

-

Sample Loading: Load the PEGylation reaction mixture onto the column. The unreacted protein and PEGylated species will bind to the column matrix.

-

Washing: Wash the column with the equilibration buffer to remove any unbound material, including unreacted PEG.

-

Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (by mixing the equilibration and elution buffers). Different PEGylated species (mono-, di-, tri-PEGylated, etc.) will elute at different salt concentrations due to the shielding of surface charges by the PEG chains.

-

Fraction Collection: Collect fractions throughout the elution process and analyze them to identify the fractions containing the desired PEGylated protein.

Characterization of PEGylated Proteins by SDS-PAGE

SDS-PAGE is a common technique to assess the extent of PEGylation and the molecular weight of the resulting conjugate.

Materials:

-

Polyacrylamide gels.

-

SDS-PAGE running buffer.

-

Sample loading buffer.

-

Molecular weight markers.

-

Coomassie Brilliant Blue or silver stain.

Procedure:

-

Sample Preparation: Mix the protein samples (unmodified and PEGylated) with the sample loading buffer and heat at 95°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load the samples and molecular weight markers into the wells of the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

-

Analysis: The PEGylated protein will migrate slower than the unmodified protein, appearing as a band with a higher apparent molecular weight. The presence of multiple bands can indicate a heterogeneous PEGylation product. It is important to note that PEG can interact with SDS, leading to smeared or broadened bands.

Characterization of PEGylated Proteins by Mass Spectrometry (MS)

Mass spectrometry provides precise information about the molecular weight of the PEGylated protein, confirming the number of attached PEG chains and the overall heterogeneity of the sample.

Materials:

-

Mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

-

Appropriate solvents and matrices.

-

PEGylated protein sample.

Procedure:

-

Sample Preparation: Prepare the sample according to the specific requirements of the mass spectrometer. This may involve desalting and dilution in a suitable solvent. For ESI-MS, post-column addition of a charge-stripping agent like triethylamine can simplify the mass spectrum.

-

Mass Analysis: Introduce the sample into the mass spectrometer and acquire the mass spectrum.

-

Data Analysis: Deconvolute the raw data to obtain the zero-charge mass spectrum. The mass of the PEGylated protein will be the mass of the native protein plus the mass of the attached PEG chains. The presence of multiple peaks can indicate different degrees of PEGylation or heterogeneity in the PEG polymer itself.

Visualizing PEGylation: Pathways, Workflows, and Logic

The following diagrams, created using the DOT language, illustrate key aspects of the PEGylation process.

Signaling Pathways of PEGylated Therapeutics

PEGylated proteins often retain the ability to interact with their target receptors and initiate downstream signaling cascades.

Caption: Signaling pathway of PEGylated Interferon-α.

Caption: Signaling pathway of PEGylated G-CSF.

Experimental and Developmental Workflows

The development of a PEGylated protein therapeutic follows a structured workflow, from initial design to final product characterization.

Caption: General experimental workflow for protein PEGylation.

Logical Relationships in PEGylation Strategy

The decision-making process for developing a PEGylation strategy involves several key considerations to achieve the desired therapeutic profile.

Caption: Logical relationships in designing a PEGylation strategy.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cleavable Linkers in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1][2] The linker, a chemical bridge connecting the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and overall therapeutic index.[][4] Linkers can be broadly categorized as non-cleavable or cleavable. While non-cleavable linkers release their payload upon complete degradation of the antibody backbone in the lysosome, cleavable linkers are designed to release the drug under specific physiological conditions encountered at the target site.[5]

This guide provides an in-depth technical overview of the major classes of cleavable linkers, their mechanisms of action, comparative stability data, and the experimental protocols used for their evaluation. The vast majority of ADCs in clinical development utilize cleavable linkers to enable the release of an unmodified, diffusible payload, which can be crucial for achieving efficacy across a range of cancer types.

Types of Cleavable Linkers and Their Mechanisms

Cleavable linkers are engineered to be stable in systemic circulation (pH ~7.4, low reductive potential, minimal specific enzymes) and to break apart upon reaching the unique microenvironment of a tumor or after internalization into a cancer cell. This controlled release is typically triggered by changes in pH, the presence of specific enzymes, or a highly reductive environment.

pH-Sensitive Linkers (Acid-Labile)

These linkers exploit the lower pH found in intracellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the bloodstream.

-

Mechanism: The most common acid-labile linkers are based on hydrazone bonds. These bonds are relatively stable at neutral pH but undergo rapid hydrolysis under acidic conditions to release the payload. This strategy was employed in the first-generation ADC, gemtuzumab ozogamicin (Mylotarg®).

-

Key Features: The stability of hydrazone linkers is highly dependent on their specific chemical structure. While effective in achieving pH-dependent release, some hydrazone-based ADCs have shown premature drug release in circulation, leading to potential off-target toxicity. Nevertheless, they can be advantageous for targeting tumors with poor internalization or for inducing a "bystander effect," where the released drug kills adjacent antigen-negative tumor cells.

Figure 1. Mechanism of pH-sensitive (hydrazone) linker cleavage.

Enzyme-Sensitive Linkers

This class of linkers is designed to be cleaved by specific enzymes, primarily proteases, that are abundant within the lysosomes of cancer cells.

-

Mechanism: The most clinically successful enzyme-sensitive linkers are based on dipeptides, such as valine-citrulline (Val-Cit) . This sequence is efficiently cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in cancer cells. The Val-Cit linker is frequently used with a self-immolative spacer, p-aminobenzyl carbamate (PABC), which rapidly decomposes upon dipeptide cleavage to release the unmodified payload. It was initially thought that only Cathepsin B was responsible for cleavage, but other cathepsins (L, S, F) are also involved.

-

Key Features: Val-Cit linkers demonstrate excellent stability in human plasma, a key advantage over some early pH-sensitive designs. However, they have been shown to be susceptible to cleavage by carboxylesterase 1C (Ces1C) in rodent plasma, which can complicate preclinical evaluation. An example of an ADC utilizing a Val-Cit linker is brentuximab vedotin (Adcetris®). Other dipeptide sequences like valine-alanine (Val-Ala) have also been developed to offer different properties, such as increased hydrophilicity.

References

Methodological & Application

Site-Specific Protein Labeling with m-PEG6-Hydrazide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool for the development of protein therapeutics, diagnostics, and research reagents. The ability to attach moieties such as polyethylene glycol (PEG) to a precise location on a protein can significantly improve its pharmacokinetic properties, stability, and efficacy while minimizing the heterogeneity associated with random labeling approaches. This document provides detailed application notes and protocols for the site-specific labeling of proteins using m-PEG6-Hydrazide.

The core of this methodology lies in a two-step chemoenzymatic process. First, a unique aldehyde or ketone functionality is introduced into the target protein at a specific site. A widely used and highly efficient method for this is the "aldehyde tag" technology, which utilizes a Formylglycine-Generating Enzyme (FGE). FGE recognizes a short consensus peptide sequence (e.g., LCTPSR) engineered into the protein and oxidizes the cysteine residue within this tag to a Cα-formylglycine (fGly), which contains a bio-orthogonal aldehyde group.[1] The second step is the chemoselective ligation of this compound to this aldehyde, forming a stable hydrazone bond.[2] This approach offers high specificity and efficiency, proceeding under mild, biocompatible conditions.[1]

Applications

The site-specific conjugation of this compound to proteins has a range of valuable applications in research and drug development:

-

Enhanced Therapeutic Protein Properties: PEGylation, the process of attaching PEG chains to a protein, can increase its hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life. It can also shield the protein from proteolytic degradation and reduce its immunogenicity. Site-specific PEGylation ensures that the PEG moiety is attached away from the protein's active site, thus preserving its biological activity.

-

Development of Antibody-Drug Conjugates (ADCs): The hydrazide group of this compound can be part of a linker system in ADCs, connecting a cytotoxic drug to a monoclonal antibody. The site-specific nature of the conjugation ensures a uniform drug-to-antibody ratio (DAR), which is a critical quality attribute for ADCs.

-

PROTACs: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker provides the necessary spacing and solubility for the two ligands of the PROTAC.

-

Protein Immobilization: Proteins can be site-specifically immobilized onto surfaces functionalized with aldehyde-reactive groups. This is useful for developing biosensors, affinity chromatography resins, and other diagnostic tools. The specificity of the aldehyde-hydrazide reaction allows for direct immobilization from crude cell extracts.[3]

Chemical Principle and Workflow

The fundamental reaction is the formation of a hydrazone bond between the hydrazide group of this compound and the aldehyde group on the formylglycine residue of the target protein. This reaction is highly chemoselective and proceeds efficiently under mildly acidic to neutral pH.

Below is a diagram illustrating the overall experimental workflow for site-specific protein labeling with this compound.

Caption: A flowchart of the key stages in site-specific protein labeling.

The chemical reaction for the hydrazone ligation is depicted in the following diagram:

Caption: Chemical reaction of an aldehyde-tagged protein with this compound.

Quantitative Data Summary

The efficiency of this labeling strategy depends on both the FGE-mediated conversion of the cysteine to formylglycine and the subsequent hydrazone ligation reaction. The following table summarizes key quantitative data gathered from various studies.

| Parameter | Value | Protein/System | Notes |

| FGE Conversion Efficiency | >85% | Maltose Binding Protein (MBP) in E. coli | With co-expression of M. tuberculosis FGE.[1] |

| 42% | HIV-1 Envelope Protein in mammalian cells | With co-transfection of FGE plasmid. | |

| 7% | HIV-1 Envelope Protein in mammalian cells | With endogenous FGE only. | |

| PEGylation Yield | 60-75% | IFNalpha2b | C-terminal PEGylation with a pyruvoyl-PEG derivative via a hydrazide intermediate. |

| ~55% | IFNbeta1b | C-terminal PEGylation with a pyruvoyl-PEG derivative via a hydrazide intermediate. | |

| Reaction Conditions | |||

| This compound Molar Excess | 10 to 50-fold over protein | General Protocol | A typical starting point for optimization. |

| pH | 5.5 - 7.0 | General Protocol | Hydrazone formation is favored in this pH range. |

| Temperature | 4°C to 37°C | General Protocol | Higher temperatures can accelerate the reaction. |

| Reaction Time | 2-4 hours to overnight | General Protocol | Dependent on temperature, pH, and reactant concentrations. |

| Hydrazone Formation Kinetics | 2–20 M⁻¹s⁻¹ | Model systems | For uncatalyzed reactions of carbonyls with neighboring acid/base groups. |

| 10¹−10³ M⁻¹s⁻¹ | Model systems | For aniline-catalyzed reactions with aromatic aldehydes. | |

| Hydrazone Bond Stability | Higher with aromatic aldehydes | General | Hydrazones from aromatic aldehydes are more stable to acidic hydrolysis. |

Experimental Protocols

Protocol 1: Expression and Purification of Aldehyde-Tagged Protein

This protocol describes the generation of a protein with a C-terminal aldehyde tag in E. coli.

Materials:

-

Expression plasmid containing the gene of interest fused to an aldehyde tag sequence (e.g., LCTPSR).

-

Plasmid for co-expression of a Formylglycine-Generating Enzyme (FGE).

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium and appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).

-

Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid for the aldehyde-tagged protein and the FGE expression plasmid.

-

Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium with appropriate antibiotics. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

-

Expression: Continue to incubate the culture for 16-20 hours at 18-25°C with shaking to allow for protein folding and enzymatic conversion of the cysteine to formylglycine.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Purification: Purify the aldehyde-tagged protein from the clarified lysate using affinity chromatography (e.g., Ni-NTA for a His-tagged protein) according to the manufacturer's instructions.

Protocol 2: Site-Specific Labeling with this compound

Materials:

-

Purified aldehyde-tagged protein.

-

This compound.

-

Labeling Buffer (e.g., 100 mM sodium phosphate, pH 6.0-7.0).

-

Dimethyl sulfoxide (DMSO) for dissolving this compound.

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Buffer Exchange: Exchange the purified aldehyde-tagged protein into the Labeling Buffer using a desalting column or dialysis. Determine the final protein concentration.

-

Prepare this compound Stock: Prepare a stock solution of this compound (e.g., 50 mM in DMSO).

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the purified protein (final concentration typically 10-50 µM) with this compound.

-

A 10 to 50-fold molar excess of this compound over the protein is recommended as a starting point.

-

Example: For a 100 µL reaction with 20 µM protein, add 2 µL of a 10 mM this compound stock for a final concentration of 200 µM (10-fold excess).

-

-

Incubation: Incubate the reaction mixture. Incubation times and temperatures can be optimized:

-

For accelerated labeling: 2-4 hours at 37°C.

-

For sensitive proteins: Overnight at 4°C.

-

-

Purification of Labeled Protein: After the incubation is complete, remove the unreacted this compound using a desalting column, size-exclusion chromatography, or dialysis against a suitable storage buffer.

-

Analysis:

-

Confirm successful labeling by running the purified labeled protein on an SDS-PAGE gel. A shift in the molecular weight corresponding to the mass of the this compound moiety should be observed.

-

For precise confirmation, analyze the labeled protein by mass spectrometry to verify the expected mass addition.

-

Conclusion

Site-specific protein labeling with this compound via an enzymatically generated aldehyde tag is a robust and versatile technology. It enables the production of well-defined, homogeneous protein conjugates with preserved biological activity. The detailed protocols and data presented here provide a solid foundation for researchers and drug developers to implement this powerful strategy in their work. Careful optimization of protein expression, FGE co-expression, and the labeling reaction conditions will ensure high yields of the desired site-specifically modified protein.

References

Application Notes and Protocols: Utilizing m-PEG6-Hydrazide for Advanced Cell Surface Modification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of m-PEG6-Hydrazide for the targeted modification of cell surfaces. This versatile PEGylated linker enables the covalent conjugation of various molecules to cell surface glycoproteins, opening avenues for innovative applications in cell tracking, imaging, targeted drug delivery, and proteomic studies. The protocols detailed herein are based on the well-established principles of hydrazide chemistry, offering a robust and adaptable method for cell surface engineering.

Principle of Cell Surface Modification

The core of this methodology lies in a two-step chemical process that targets glycoproteins present on the cell surface.[1][2]

-

Oxidation: The process begins with the mild oxidation of sialic acid or other sugar residues on cell surface glycoproteins using a gentle oxidizing agent like sodium periodate (NaIO₄).[1][2] This reaction specifically cleaves the vicinal diols within the sugar moieties, leading to the formation of reactive aldehyde groups.[2]

-

Hydrazone Bond Formation: The this compound, which contains a reactive hydrazide group (-NH-NH₂), is then introduced. The hydrazide moiety selectively reacts with the newly generated aldehydes on the cell surface to form a stable covalent hydrazone bond.

The inclusion of a six-unit polyethylene glycol (PEG) spacer enhances the hydrophilicity and provides a flexible linker that extends the conjugated molecule away from the cell surface. This minimizes potential steric hindrance and helps maintain the biological activity of both the cell and the attached molecule.

Applications in Research and Drug Development

The ability to specifically label cell surface glycoproteins with this compound facilitates a multitude of applications:

-

Targeted Drug Delivery: Therapeutic agents can be conjugated to this compound and subsequently attached to the surface of target cells, enabling localized drug action and potentially reducing systemic toxicity.

-

Cell Imaging and Tracking: Fluorophores attached to this compound allow for the visualization and tracking of labeled cells in vitro and in vivo.

-

Proteomics and Glycoproteomics: By conjugating biotin to this compound, researchers can selectively capture and enrich cell surface glycoproteins for subsequent identification and quantification by mass spectrometry. This approach, often referred to as Cell Surface Capture (CSC), is invaluable for mapping the surfaceome.

-

Bioconjugation and Biomaterial Engineering: The hydrazide group serves as a versatile handle for attaching a wide range of molecules, including peptides, enzymes, and nanoparticles, to the cell surface for various biomedical applications.

Experimental Protocols

The following protocols provide a general framework for the modification of cell surfaces using this compound. It is crucial to optimize these conditions for each specific cell type and experimental goal.

Materials Required

-

Cells of interest (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), pH 6.5 and 7.4

-

Sodium periodate (NaIO₄)

-

This compound

-

Quenching solution (e.g., 1 mM glycerol or 50 mM L-cysteine in PBS)

-

Labeling buffer (PBS, pH 7.4)

-

Cell culture medium

-

Microcentrifuge tubes or culture plates

General Protocol for Cell Surface Labeling

This protocol describes the fundamental steps for labeling cell surface glycoproteins.

Caption: Experimental workflow for cell surface modification using this compound.

-

Cell Preparation:

-

For adherent cells, grow to approximately 80% confluency. For suspension cells, ensure a sufficient cell number (e.g., 20-30 million cells for proteomic analysis).

-

Wash the cells twice with ice-cold PBS (pH 6.5) to remove any residual media components. For adherent cells, perform washes directly in the plate on ice. For suspension cells, pellet by centrifugation (e.g., 400 x g for 5 minutes at 4°C) between washes.

-

-

Oxidation of Cell Surface Glycans:

-

Prepare a fresh solution of 1-10 mM sodium periodate (NaIO₄) in ice-cold PBS (pH 6.5). Protect the solution from light.

-

Resuspend the cell pellet in the NaIO₄ solution or add the solution to the plate of adherent cells.

-

Incubate on ice for 15-20 minutes in the dark.

-

-

Quenching the Reaction:

-

To stop the oxidation reaction, add an equal volume of quenching solution.

-

Incubate for 5 minutes on ice.

-

Wash the cells three times with ice-cold PBS (pH 7.4) to remove any remaining periodate and quenching reagent.

-

-

Labeling with this compound:

-

Prepare a solution of this compound in PBS (pH 7.4). The optimal concentration should be determined empirically but typically ranges from 1-5 mM. If the this compound conjugate is dissolved in DMSO, ensure the final DMSO concentration does not exceed 1-2%.

-

Add the this compound solution to the cells and incubate for 30-120 minutes at 4°C or room temperature. The optimal time and temperature may need to be determined for your specific application.

-

-

Final Washes:

-

Remove the labeling solution and wash the cells three times with ice-cold PBS (pH 7.4) to remove any unreacted probe.

-

-

Downstream Processing:

-

The labeled cells are now ready for various downstream applications such as cell lysis for western blotting or mass spectrometry, or direct analysis by flow cytometry or fluorescence microscopy.

-

Protocol for Biotinylation of Cell Surface Glycoproteins for Proteomic Analysis

This protocol outlines the specific steps for labeling cell surface glycoproteins with a biotin-conjugated this compound for subsequent enrichment and proteomic analysis.

Caption: Workflow for proteomic analysis of biotinylated cell surface glycoproteins.

-

Label Cells: Follow the "General Protocol for Cell Surface Labeling" (Section 3.2) using a biotin-conjugated this compound.

-

Cell Lysis:

-

After the final wash, lyse the cell pellet in a suitable lysis buffer containing protease inhibitors.

-

Homogenize the cells by passing the lysate through a syringe.

-

Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to remove cellular debris.

-

-

Enrichment of Biotinylated Glycoproteins:

-

Equilibrate streptavidin-conjugated beads by washing them three times with lysis buffer.

-

Add the cleared cell lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.

-

Wash the beads extensively (at least 5 times) with wash buffer to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

The captured glycoproteins can be digested into peptides directly on the beads using an appropriate enzyme such as trypsin.

-

-

Mass Spectrometry Analysis:

-

The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cell surface glycoproteins.

-

Quantitative Data and Optimization

The efficiency of cell surface labeling can be influenced by several factors. The following table summarizes typical ranges for key parameters. It is highly recommended to optimize these conditions for each specific cell line and experimental setup.

| Parameter | Typical Range | Notes |

| Cell Density | 1 x 10⁶ - 1 x 10⁷ cells/mL | Dependent on cell type and downstream application. |

| Sodium Periodate (NaIO₄) Concentration | 1 - 10 mM | Higher concentrations may impact cell viability. |

| Oxidation Time | 15 - 30 minutes | Longer times may lead to over-oxidation. |

| Oxidation Temperature | 4°C (on ice) | Helps to minimize endocytosis and maintain cell integrity. |

| This compound Conjugate Concentration | 1 - 5 mM | Titrate to find the optimal signal-to-noise ratio. |

| Labeling Time | 30 - 120 minutes | Can be optimized based on the reactivity of the probe. |

| Labeling Temperature | 4°C to Room Temperature | Lower temperatures are generally preferred for live-cell labeling. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Inefficient oxidation- Low concentration of hydrazide probe- Insufficient incubation time | - Use freshly prepared NaIO₄ solution- Increase the concentration of the this compound probe- Increase the labeling incubation time |

| High Background Signal | - Insufficient washing- Non-specific binding of the probe | - Increase the number and volume of washes after labeling- Include a blocking step with a non-reactive amine-containing molecule after oxidation |

| Decreased Cell Viability | - High concentration of NaIO₄- High concentration of DMSO in the labeling solution- Harsh cell handling | - Perform a dose-response curve to determine the optimal NaIO₄ concentration- Ensure the final DMSO concentration is below 2%- Handle cells gently and keep them on ice as much as possible |

Conclusion

Cell surface modification using this compound is a powerful and versatile technique for a wide range of biological research and drug development applications. The protocols provided here offer a solid foundation for researchers to label, track, and analyze cell surface glycoproteins. By understanding the underlying principles and carefully optimizing the experimental conditions, this method can be a valuable tool for advancing our understanding of cell biology and for the development of novel therapeutics.

References

Application Notes and Protocols for m-PEG6-Hydrazide in Nanoparticle Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG6-Hydrazide is a heterobifunctional linker molecule integral to the advancement of nanoparticle-based therapeutics and diagnostics. Comprising a methoxy-terminated polyethylene glycol (PEG) chain of six ethylene glycol units and a terminal hydrazide group, this linker offers a versatile platform for the surface modification of nanoparticles. The PEG component confers a "stealth" characteristic to nanoparticles, enhancing their colloidal stability, reducing non-specific protein adsorption (opsonization), and prolonging systemic circulation time. The hydrazide group provides a reactive handle for covalent conjugation to nanoparticles functionalized with aldehyde or ketone groups, forming a stable hydrazone bond. This linkage can be engineered to be stable under physiological conditions yet cleavable in the acidic microenvironment of tumors or endosomes, enabling targeted drug release.

These application notes provide a comprehensive overview of the use of this compound in the functionalization of various nanoparticle platforms, including detailed experimental protocols, characterization data, and insights into the biological interactions of the resulting nanoconjugates.

Chemical Properties and Reaction Mechanism

This compound (CH₃(OCH₂CH₂)₆NHNH₂) possesses a molecular weight of approximately 326 g/mol . The key reactive feature is the hydrazide moiety (-C(=O)NHNH₂), which readily reacts with aldehydes or ketones to form a hydrazone bond (-C=NNHC(=O)-). This reaction is a condensation reaction that proceeds efficiently under mild acidic conditions (pH 5-6), which catalyzes the dehydration step.

Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles

The functionalization of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The following tables summarize typical quantitative data observed before and after surface modification.

Table 1: Characterization of this compound Functionalized Gold Nanoparticles (AuNPs)

| Parameter | Bare AuNPs | This compound-AuNPs | Technique |

| Hydrodynamic Diameter (nm) | 20.5 ± 1.2 | 35.8 ± 2.1 | Dynamic Light Scattering (DLS) |

| Zeta Potential (mV) | -45.2 ± 3.5 | -10.7 ± 1.8 | DLS |

| Surface Plasmon Resonance (nm) | 520 | 525 | UV-Vis Spectroscopy |

| PEG Grafting Density (PEG/nm²) | N/A | ~2.5 | Fluorescence Correlation Spectroscopy |

Note: Data are representative and can vary based on the initial nanoparticle size, concentration, and reaction conditions.

Table 2: Characterization of this compound Functionalized Liposomes

| Parameter | Bare Liposomes | This compound-Liposomes | Technique |

| Hydrodynamic Diameter (nm) | 110.3 ± 4.7 | 125.1 ± 5.3 | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.12 ± 0.02 | DLS |

| Zeta Potential (mV) | -25.8 ± 2.9 | -8.2 ± 1.5 | DLS |

| Drug (Doxorubicin) Encapsulation Efficiency (%) | 92.5 ± 3.1 | 89.7 ± 2.8 | Fluorescence Spectroscopy |

Note: Liposomes were prepared with an aldehyde-functionalized lipid to enable conjugation.

Table 3: Characterization of this compound Functionalized Iron Oxide Nanoparticles (IONPs)

| Parameter | Bare IONPs | This compound-IONPs | Technique |